molecular formula C10H13ClFN B1462471 3-chloro-4-fluoro-N-(2-methylpropyl)aniline CAS No. 1038734-58-5

3-chloro-4-fluoro-N-(2-methylpropyl)aniline

Cat. No.: B1462471
CAS No.: 1038734-58-5
M. Wt: 201.67 g/mol
InChI Key: LRTQWWFHBXLCSZ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C10H13ClFN. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring, as well as an isobutyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-methylpropyl)aniline typically involves the reaction of 3-chloro-4-fluoroaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line purification systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted anilines with different functional groups replacing chlorine or fluorine.

    Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

    Reduction Reactions: Products include various amine derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-methylpropyl)aniline is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is employed in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-N-(2-methylpropyl)aniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, as well as the isobutyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-7(2)6-13-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTQWWFHBXLCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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